molecular formula C26H29N3O4 B2820573 Ethyl 4-(2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate CAS No. 921854-78-6

Ethyl 4-(2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate

Cat. No.: B2820573
CAS No.: 921854-78-6
M. Wt: 447.535
InChI Key: MVKWGGMLUCTZNT-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate is a complex organic compound that features a quinoline moiety, a piperidine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate typically involves multiple steps, starting with the preparation of the quinoline and piperidine intermediates. The quinoline derivative can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent. The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoline intermediate.

The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the benzoate ester. The reaction conditions typically require refluxing the reaction mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinoline moiety would yield quinoline N-oxide, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

Ethyl 4-(2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions to study reaction mechanisms and kinetics.

    Biology: The compound can be used to investigate the biological activity of quinoline derivatives, particularly their interactions with biological targets such as enzymes and receptors.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to interact with DNA and proteins, potentially inhibiting their function. The piperidine ring can enhance the compound’s binding affinity and selectivity for its target, while the benzoate ester can improve its pharmacokinetic properties, such as solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: These compounds share the quinoline moiety and have similar biological activities, such as antimalarial and antibacterial properties.

    Piperidine derivatives: Compounds containing the piperidine ring are known for their pharmacological activities, including analgesic and antipsychotic effects.

    Benzoate esters: These compounds are commonly used as preservatives and have various industrial applications.

Uniqueness

Ethyl 4-(2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate is unique due to its combination of structural features, which confer specific biological and chemical properties. The presence of the quinoline moiety, piperidine ring, and benzoate ester in a single molecule allows for a diverse range of interactions with biological targets, making it a valuable compound for scientific research and drug development.

Properties

IUPAC Name

ethyl 4-[[2-[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxyacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O4/c1-3-32-26(31)20-9-12-21(13-10-20)27-24(30)17-33-22-8-4-7-19-11-14-23(28-25(19)22)29-15-5-6-18(2)16-29/h4,7-14,18H,3,5-6,15-17H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKWGGMLUCTZNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCCC(C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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